2-(Butan-2-yloxy)-3-chloropyrazine
Overview
Description
2-(Butan-2-yloxy)-3-chloropyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)-3-chloropyrazine typically involves the reaction of 3-chloropyrazine with butan-2-ol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropyrazine} + \text{butan-2-ol} \xrightarrow{\text{base, reflux}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yloxy)-3-chloropyrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The butan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazines.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Scientific Research Applications
2-(Butan-2-yloxy)-3-chloropyrazine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yloxy)-3-chloropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Butan-2-yloxy)-3-bromopyrazine: Similar structure but with a bromine atom instead of chlorine.
2-(Butan-2-yloxy)-3-fluoropyrazine: Similar structure but with a fluorine atom instead of chlorine.
2-(Butan-2-yloxy)-3-iodopyrazine: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(Butan-2-yloxy)-3-chloropyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The butan-2-yloxy group also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-butan-2-yloxy-3-chloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-3-6(2)12-8-7(9)10-4-5-11-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHAELNHGGIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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